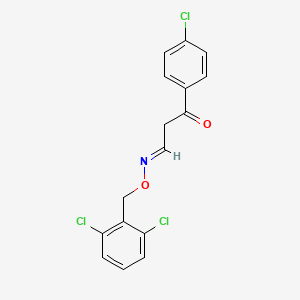
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C16H12Cl3NO2 and its molecular weight is 356.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The first synthesis of some novel 4-chloro chalcone-based oxime ethers, including compounds similar to 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, has been reported. These compounds were synthesized and characterized using spectroscopic methods, and their properties were further investigated through Density Functional Theory (DFT) calculations. The study explored the molecular structure, electronic properties, and potential reactivity of these novel compounds, highlighting their significance in the field of organic chemistry and material science (Erdogan, 2016).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) utilizing the redox cycle of Cr(III)/Cr(VI) have demonstrated the potential for oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. The process leverages the transformation of Cr(III) to Cr(VI) in the presence of hydrogen peroxide, generating highly reactive hydroxyl radicals. This innovative approach offers a viable solution for the treatment of contaminated water, showcasing the environmental applications of compounds with similar chemical functionalities (Bokare & Choi, 2011).
Environmental Toxicology
The environmental and toxicological impacts of benzophenone-based compounds, akin to the structural features of this compound, have been studied. Oxybenzone, a related compound, has been identified as an emerging contaminant from sunscreen products, demonstrating the importance of understanding the environmental fate and effects of such chemicals. This research underscores the need for evaluating the ecological and human health risks associated with the widespread use of these compounds (DiNardo & Downs, 2018).
Heterogeneous Catalysis
Research on heterogeneous activation of Oxone (peroxymonosulfate) using cobalt oxides highlights the potential of metal oxides in catalyzing the degradation of organic pollutants, such as 2,4-dichlorophenol, via a sulfate radical mechanism. This study provides insights into the use of metal oxide catalysts for environmental remediation, presenting a direct application of catalysis principles relevant to compounds with similar structural characteristics (Anipsitakis, Stathatos, & Dionysiou, 2005).
Eigenschaften
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPFAANEKPIFI-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
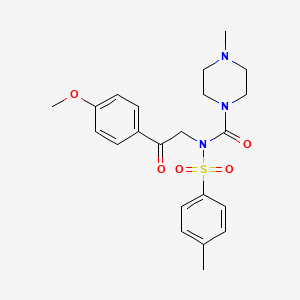
![2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2759683.png)

![methyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
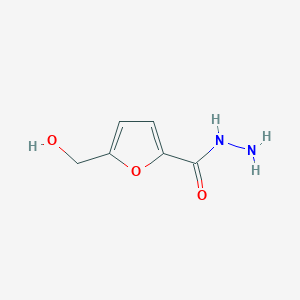
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
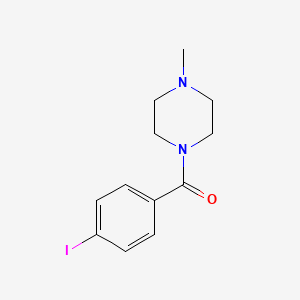
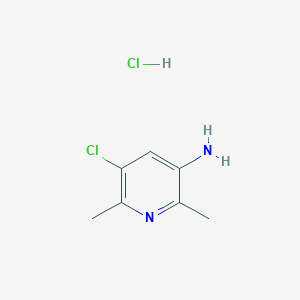
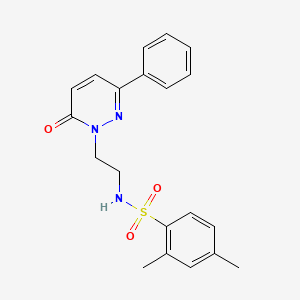
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
